molecular formula C20H11NaO4S B13411989 Sodium Benzo[a]pyrene-3-sulfate

Sodium Benzo[a]pyrene-3-sulfate

Cat. No.: B13411989
M. Wt: 370.4 g/mol
InChI Key: QGPVXWSMYXSMNQ-UHFFFAOYSA-M
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Description

Sodium Benzo[a]pyrene-3-sulfate is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is formed through the sulfonation of benzo[a]pyrene, resulting in a sulfate ester. It is of significant interest in environmental and toxicological studies due to its potential impact on human health and its presence in various environmental pollutants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium Benzo[a]pyrene-3-sulfate typically involves the sulfonation of benzo[a]pyrene. This can be achieved by reacting benzo[a]pyrene with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Sodium Benzo[a]pyrene-3-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium Benzo[a]pyrene-3-sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium Benzo[a]pyrene-3-sulfate involves its metabolic activation to reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes to form reactive epoxides, which can then form DNA adducts. This process disrupts normal cellular functions and can lead to cancer development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium Benzo[a]pyrene-3-sulfate is unique due to its sulfate ester group, which influences its solubility, reactivity, and biological activity. This modification can affect its environmental behavior and its interaction with biological systems, making it a valuable compound for studying the effects of PAHs in various contexts .

Properties

Molecular Formula

C20H11NaO4S

Molecular Weight

370.4 g/mol

IUPAC Name

sodium;benzo[a]pyren-3-yl sulfate

InChI

InChI=1S/C20H12O4S.Na/c21-25(22,23)24-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16;/h1-11H,(H,21,22,23);/q;+1/p-1

InChI Key

QGPVXWSMYXSMNQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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